Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H16BrNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine atom, a carbonyl group, and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Piperidine Derivatives: One common method involves the bromination of a piperidine derivative.
Cyclization Reactions: Another method involves cyclization reactions where a suitable precursor undergoes intramolecular cyclization in the presence of a brominating agent.
Industrial Production Methods: Industrial production of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can undergo reduction to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: Similar structure but with the bromine atom at the 4-position.
Tert-butyl 3-oxopiperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness: Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with its analogs .
Properties
IUPAC Name |
tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKGYXQIOQWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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